molecular formula C20H21N7O2 B2747347 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-3-carboxamide CAS No. 1334375-22-2

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-3-carboxamide

Cat. No.: B2747347
CAS No.: 1334375-22-2
M. Wt: 391.435
InChI Key: MMPOPFKUKUYKLV-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 1H-pyrazol-1-yl group at the 6-position, linked to a piperidine-3-carboxamide scaffold.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c21-19(28)15-6-1-2-7-16(15)25-20(29)14-5-3-9-26(12-14)17-11-18(23-13-22-17)27-10-4-8-24-27/h1-2,4,6-8,10-11,13-14H,3,5,9,12H2,(H2,21,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPOPFKUKUYKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-3-carboxamide is a member of the pyrazole and pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N6OC_{20}H_{22}N_{6}O, with a molecular weight of approximately 378.44 g/mol. The structure includes a piperidine ring connected to a pyrimidine and pyrazole moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory, anti-cancer, and antimicrobial properties.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to the one have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated that these compounds could reduce inflammation in carrageenan-induced edema models by up to 76% compared to standard drugs like dexamethasone .

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against prostate cancer cell lines. It was found to exhibit significant inhibitory effects on cell proliferation and induced apoptosis in cancer cells through modulation of the androgen receptor pathway .

3. Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against various pathogens. The compound's structure enhances its interaction with bacterial membranes, leading to increased permeability and ultimately cell death . In particular, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.

Study 1: Anti-inflammatory Effects

In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using an in vivo model. The derivatives exhibited significant inhibition of edema formation, with the most effective compounds achieving over 75% reduction in inflammation compared to controls .

Study 2: Anticancer Evaluation

In another study focusing on prostate cancer, the compound was tested against LNCaP cells, showing a dose-dependent decrease in cell viability. The mechanism was linked to the inhibition of AR signaling pathways, suggesting potential as a therapeutic agent in hormone-sensitive cancers .

Table 1: Summary of Biological Activities

Activity TypeModel UsedInhibition (%)Reference
Anti-inflammatoryCarrageenan-induced edema76%
AnticancerLNCaP prostate cancer cellsDose-dependent decrease
AntimicrobialVarious bacterial strainsEffective against Gram-positive/negative

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been evaluated for their ability to inhibit cancer cell proliferation in various types of tumors, including breast cancer and glioblastoma. These compounds act by targeting specific signaling pathways involved in tumor growth and survival .

Anti-inflammatory Properties

Research has demonstrated that this compound can function as an anti-inflammatory agent. Various pyrazole derivatives have shown efficacy in reducing inflammation through the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. Studies have reported that certain derivatives possess lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac, making them safer alternatives for treating inflammatory conditions .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study on related pyrazole derivatives showed substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell wall synthesis, which is critical for bacterial survival .

Case Studies

StudyFindingsImplications
Prabhakar et al. (2024)Evaluated new pyrazole derivatives for antimicrobial activity; identified significant efficacy against S. aureus and E. coliSupports further development of these compounds as potential antibiotics
Abd El-Salam et al. (2024)Investigated anti-inflammatory effects; compounds showed lower toxicity than DiclofenacSuggests potential for safer anti-inflammatory therapies
MDPI Review (2022)Discussed therapeutic potentials of pyrimidine derivatives in cancer treatmentHighlights the importance of structural modifications for enhanced efficacy

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following compounds share structural motifs with the target molecule, differing in substituents or core heterocycles. These variations influence physicochemical properties, binding affinity, and solubility.

Key Structural Differences

Compound ID Core Structure Substituents Molecular Formula Molecular Weight
Target Pyrimidine 1H-pyrazol-1-yl (position 6); 2-carbamoylphenyl (N-linked) C20H20N8O2 404.43
BJ52910 Pyrimidine 1H-pyrazol-1-yl (position 6); pyridin-2-ylmethyl (N-linked) C19H21N7O 363.42
BJ52846 Pyrimidine 1H-imidazol-1-yl (position 6); 5-methyl-1,3,4-thiadiazol-2-yl (N-linked) C16H18N8OS 370.43

Physicochemical Properties

  • Solubility : The 2-carbamoylphenyl group in the target compound likely improves aqueous solubility compared to the hydrophobic pyridin-2-ylmethyl group in BJ52910. However, the thiadiazole moiety in BJ52846 may reduce solubility due to increased lipophilicity .

Research Findings and Limitations

Binding Affinity Predictions

Computational modeling suggests that the target compound’s carbamoylphenyl group forms stronger interactions with kinase hinge regions (e.g., ALK’s Met1199) than BJ52910’s pyridyl group. However, BJ52846’s imidazole-thiadiazole combination may disrupt ATP-binding pocket geometry, reducing potency .

Metabolic Stability

  • The target’s carboxamide group may undergo slower hepatic oxidation compared to BJ52846’s thiadiazole, which is prone to cytochrome P450-mediated metabolism .
  • BJ52910’s trifluoromethoxy analog () shows enhanced stability, suggesting that electron-withdrawing substituents improve metabolic resistance .

Limitations

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